molecular formula C7H10F3NO2 B2956121 (2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid CAS No. 2226235-54-5

(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid

Cat. No.: B2956121
CAS No.: 2226235-54-5
M. Wt: 197.157
InChI Key: XSPFXDQSRCIVGC-UHNVWZDZSA-N
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Description

(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid is a chiral piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) moiety at the 4-position. The stereochemistry (2S,4R) is critical for its biochemical interactions, particularly in medicinal chemistry, where trifluoromethyl groups enhance metabolic stability and lipophilicity.

Properties

IUPAC Name

(2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPFXDQSRCIVGC-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto a piperidine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper or iron complexes .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable reagents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols .

Scientific Research Applications

(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Stereochemistry Key Features
(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid C₇H₁₀F₃NO₂* 203.16* -CF₃ (2S), -COOH (4R) 2S,4R Reference compound; trifluoromethyl enhances lipophilicity
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid [] C₁₂H₁₄NO₂F 223.24 -4-(4-Fluorobenzyl), -COOH 2S,4R Pyrrolidine core; fluorobenzyl increases aromatic interactions
(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid [] C₆H₁₁NO₃ 145.16 -OH (4S), -COOH 2R,4S Hydroxyl group improves solubility; inverse stereochemistry
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid [] C₁₁H₁₂FNO₅S 289.28 -SO₂-C₆H₄F (4R), -OH (4R) 2S,4R Sulfonyl group enhances electrophilicity; dual functionalization
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid HCl [] C₁₂H₁₅ClINO₂ 367.61 -3-Iodobenzyl (4R), -COOH 2S,4R Iodine substituent increases molecular weight; HCl salt improves bioavailability
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid [] C₉H₉F₆NO₃ 293.17 -CF₃ (4), -COCF₃ (1) N/A Dual trifluoromethyl/acetyl groups; higher acidity
trans-N-Boc-4-[2-(trifluoromethyl)benzyl]-L-proline [] C₂₁H₂₅F₃N₂O₄ 426.43 -Boc (1), -CF₃-benzyl (4) 2S,4R Boc-protected precursor; benzyl-CF₃ enhances aromaticity
(2S,4S)-2-Methylpiperidine-4-carboxylic acid [] C₇H₁₃NO₂ 143.18 -CH₃ (2S), -COOH 2S,4S Methyl group reduces steric hindrance; altered stereochemistry

*Hypothetical molecular formula/weight based on structural similarity to and .

Key Differentiators

  • Stereochemistry : The 2S,4R configuration in the target compound contrasts with analogs like (2R,4S)-4-hydroxypiperidine-2-carboxylic acid, where reversed stereochemistry may reduce binding affinity to biological targets .
  • Functional Groups : The trifluoromethyl group in the target compound offers superior metabolic stability compared to hydroxyl () or methyl () substituents.
  • Applications : Analogs such as the fluorobenzenesulfonyl derivative () are tailored for electrophilic reactivity in enzyme inhibition, while iodine-containing derivatives () may serve as radioligands.

Biological Activity

(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and binding affinity to biological targets. The carboxylic acid moiety is crucial for forming hydrogen bonds and electrostatic interactions with enzymes and receptors.

The mechanism of action of this compound involves:

  • Target Interaction : The trifluoromethyl group can increase the compound's binding affinity to target sites on enzymes or receptors, facilitating effective inhibition or modulation of their activity.
  • Stabilization : The carboxylic acid group aids in stabilizing the compound-target complex through hydrogen bonding.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Studies have shown that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on proteases relevant to viral replication, such as the SARS-CoV-2 main protease .

Receptor Modulation

The compound has also been investigated for its potential as a modulator of neurotransmitter receptors. Its structural analogs have demonstrated significant affinity for neurokinin (NK1) receptors, suggesting that modifications to the piperidine structure can enhance pharmacological profiles .

Table 1: Summary of Biological Activities

Activity TypeTarget/EnzymeEffectReference
Enzyme InhibitionSARS-CoV-2 Main ProteaseInhibitory effect observed
Receptor ModulationNK1 ReceptorsHigh affinity and selectivity
Metabolic PathwayVarious EnzymesPotential therapeutic applications

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that compounds with similar structures exhibit favorable oral bioavailability and metabolic stability in human liver microsomes .

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications in:

  • Antiviral Treatments : As an inhibitor of viral proteases, it may serve as a candidate for developing antiviral drugs against diseases like COVID-19.
  • Neurological Disorders : Its ability to modulate neurotransmitter receptors positions it as a potential treatment for conditions such as anxiety or depression.

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